An In-depth Technical Guide to the Mechanism of Action of Quizalofop-ethyl in Grasses
An In-depth Technical Guide to the Mechanism of Action of Quizalofop-ethyl in Grasses
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quizalofop-ethyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate ("fop") chemical class. It is highly effective in controlling a wide range of annual and perennial grass weeds in various broadleaf crops, including soybeans, cotton, and rapeseed.[1][2][3] Its selectivity allows for the targeted removal of unwanted grasses without harming the desired broadleaf crops.[2][4] This technical guide provides a comprehensive overview of the molecular mechanism of action of Quizalofop-ethyl, detailing its biochemical interactions, physiological effects, and the mechanisms of resistance observed in grass species.
Core Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)
The primary mode of action of Quizalofop-ethyl is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase). ACCase is a critical enzyme in the biosynthesis of fatty acids, catalyzing the first committed step in this pathway: the carboxylation of acetyl-CoA to produce malonyl-CoA. Fatty acids are essential components of cell membranes and are vital for energy storage and the overall growth and development of the plant.
Absorption, Translocation, and Bioactivation
Quizalofop-ethyl is applied as a pro-herbicide and is rapidly absorbed through the foliage of the target grass weeds. Following absorption, it is translocated systemically throughout the plant via the phloem to areas of active growth, known as meristematic tissues, such as the growing points of shoots and roots. It is within the plant that Quizalofop-ethyl is hydrolyzed to its biologically active form, Quizalofop acid. This conversion is a critical step for its herbicidal activity.
Molecular Interaction with ACCase
Quizalofop acid, the active form of the herbicide, specifically targets the carboxyltransferase (CT) domain of the plastidic ACCase enzyme found in grasses. By binding to this domain, it competitively inhibits the enzyme's function, effectively halting the production of malonyl-CoA. This disruption of fatty acid synthesis has catastrophic consequences for the plant, leading to a cessation of cell division and growth, particularly in the meristematic regions.
Physiological and Morphological Effects
The inhibition of ACCase and the subsequent depletion of fatty acids lead to a cascade of physiological and morphological effects in susceptible grasses. Within days of application, visible symptoms begin to appear, including:
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Chlorosis (Yellowing): The newly formed leaves start to turn yellow due to the disruption of chloroplast membrane integrity.
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Necrosis (Tissue Death): The plant tissues, particularly at the growing points, begin to die.
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"Deadheart": A characteristic symptom where the central whorl of the grass plant can be easily pulled out due to the decay of the meristematic tissue.
Complete death of the susceptible grass weed typically occurs within one to three weeks of application.
Quantitative Data on Quizalofop-ethyl Efficacy
The efficacy of Quizalofop-ethyl can be quantified using metrics such as the 50% inhibition concentration (IC50) for enzyme activity and the 50% growth reduction (GR50) for whole plants. These values can vary depending on the grass species and the presence of resistance.
| Parameter | Species | Susceptible (S) Value | Resistant (R) Value | Resistance Index (R/S) | Reference |
| IC50 (µM) | Alopecurus myosuroides | 0.486 | 19.3 | 39.7 | |
| IC50 (µM) | Echinochloa crus-galli | Not Specified | 87-fold higher than S | 87 | |
| GR50 (g ai/ha) | Eragrostis plana | 9.2 - 23.5 | Not directly comparable | - | |
| GR50 (g ai/ha) | Wild-type Rice | Varies with inhibitors | Mutant rice shows higher GR50 | Varies |
Mechanisms of Resistance to Quizalofop-ethyl
The evolution of herbicide resistance is a significant challenge in weed management. For Quizalofop-ethyl, two primary mechanisms of resistance have been identified in grass weeds:
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Target-Site Resistance (TSR): This form of resistance arises from genetic mutations in the ACCase gene, which alter the structure of the enzyme's active site. These mutations reduce the binding affinity of Quizalofop acid to the ACCase enzyme, thereby diminishing its inhibitory effect. A common mutation conferring resistance is an alanine to valine substitution at position 2004 (A2004V) in the ACCase protein.
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Non-Target-Site Resistance (NTSR): This type of resistance involves mechanisms that prevent the herbicide from reaching its target site in a lethal concentration. This can be achieved through:
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Enhanced Metabolism: Resistant plants may exhibit increased activity of detoxification enzymes, such as glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (P450s), which metabolize and detoxify the herbicide before it can reach the ACCase enzyme.
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Signaling Pathways and Logical Relationships
The following diagrams illustrate the key pathways and logical flows described in this guide.
Caption: Biochemical pathway of Quizalofop-ethyl's action.
Caption: Comparison of Quizalofop-ethyl's effect on susceptible vs. resistant plants.
Experimental Protocols
ACCase Inhibition Assay
This protocol is used to determine the in vitro inhibitory effect of Quizalofop acid on ACCase activity.
Methodology:
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Enzyme Extraction:
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Harvest fresh leaf tissue from young, actively growing grass plants.
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Grind the tissue in a chilled mortar and pestle with an extraction buffer (e.g., 100 mM Tricine-KOH pH 8.0, 0.5 M glycerol, 2 mM EDTA, 10 mM KCl, 1 mM DTT).
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Centrifuge the homogenate at low speed to remove cell debris, then centrifuge the supernatant at high speed to pellet the chloroplasts.
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Resuspend the chloroplast pellet in a suitable buffer.
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ACCase Activity Assay:
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The assay measures the incorporation of radiolabeled ¹⁴C-bicarbonate into an acid-stable product (malonyl-CoA).
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The reaction mixture typically contains the enzyme extract, ATP, MgCl₂, acetyl-CoA, and NaH¹⁴CO₃.
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Add varying concentrations of Quizalofop acid (dissolved in a suitable solvent like DMSO) to the reaction mixture.
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Incubate the mixture at a controlled temperature (e.g., 32°C) for a specific time.
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Stop the reaction by adding acid (e.g., HCl).
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Dry the samples and measure the radioactivity using a scintillation counter.
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Calculate the ACCase activity as the amount of ¹⁴C incorporated per unit of time and protein concentration.
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Determine the IC50 value by plotting the percentage of ACCase inhibition against the logarithm of the Quizalofop acid concentration.
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Herbicide Absorption, Translocation, and Metabolism Analysis
This protocol quantifies the uptake, movement, and breakdown of Quizalofop-ethyl within the plant.
Methodology:
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Plant Treatment:
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Grow grass seedlings to a specific growth stage (e.g., 2-3 leaf stage).
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Apply a known amount of radiolabeled (e.g., ¹⁴C) Quizalofop-ethyl to a specific leaf area.
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Sample Collection and Processing:
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Harvest plants at different time points after treatment.
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Wash the treated leaf with a solvent (e.g., acetone:water mixture) to remove unabsorbed herbicide from the leaf surface.
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Section the plant into different parts (e.g., treated leaf, other leaves, shoots, roots).
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Quantification of Absorption and Translocation:
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Combust the different plant sections in a biological oxidizer to convert ¹⁴C to ¹⁴CO₂, which is then trapped and quantified by liquid scintillation counting.
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The amount of radioactivity in the leaf wash represents the unabsorbed herbicide, while the radioactivity in the plant tissues represents the absorbed and translocated herbicide.
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Metabolism Analysis:
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Extract the plant tissues with a suitable solvent (e.g., acetonitrile/water).
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Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to separate and identify the parent Quizalofop-ethyl and its metabolites (e.g., Quizalofop acid).
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Quantify the amount of each compound based on the radioactivity detected in the HPLC fractions or by comparison to analytical standards in LC-MS/MS.
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Molecular Analysis of ACCase Gene Mutations
This protocol is used to identify mutations in the ACCase gene that confer target-site resistance.
Methodology:
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DNA Extraction:
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Extract genomic DNA from the leaf tissue of both susceptible and resistant grass biotypes.
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PCR Amplification:
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Design primers to amplify the specific region of the ACCase gene that is known to be a common site for resistance mutations (the CT domain).
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Perform Polymerase Chain Reaction (PCR) to amplify this target DNA sequence.
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DNA Sequencing:
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Purify the PCR products.
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Sequence the amplified DNA fragments using Sanger sequencing or next-generation sequencing methods.
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Sequence Analysis:
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Align the DNA sequences from the resistant and susceptible plants.
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Compare the sequences to identify any single nucleotide polymorphisms (SNPs) that result in an amino acid change in the ACCase protein.
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Caption: Workflow for identifying ACCase gene mutations.
Conclusion
Quizalofop-ethyl remains a valuable tool for the selective control of grass weeds in broadleaf cropping systems. Its efficacy is rooted in the specific inhibition of the ACCase enzyme, a critical component of fatty acid biosynthesis in grasses. Understanding the intricate details of its mechanism of action, from absorption and bioactivation to its interaction with the target enzyme and the subsequent physiological consequences, is paramount for its effective and sustainable use. Furthermore, knowledge of the molecular basis of resistance, including both target-site and non-target-site mechanisms, is essential for the development of robust weed management strategies to mitigate the evolution and spread of resistant biotypes. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the complex interactions between Quizalofop-ethyl and target grass species.
References
- 1. bioone.org [bioone.org]
- 2. Development and characterization of wheat mutants resistant to acetyl co-enzyme A carboxylase inhibitors [mountainscholar.org]
- 3. Transgenerational Effect of Drought Stress and Sub-Lethal Doses of Quizalofop-p-ethyl: Decreasing Sensitivity to Herbicide and Biochemical Adjustment in Eragrostis plana [mdpi.com]
- 4. Biochemical and structural characterization of quizalofop-resistant wheat acetyl-CoA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
